3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Overview
Description
“3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol” is an organic compound . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Molecular Structure Analysis
The molecular structure of “this compound” has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione was obtained by slow evaporation of a solution in ethyl acetate .Physical and Chemical Properties Analysis
“this compound” is a white crystalline or solid compound. It is non-volatile at room temperature and soluble in many organic solvents such as ethanol, dimethylformamide, and chloroform .Scientific Research Applications
Pharmacological Applications
Triazole derivatives, including compounds similar to 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol, have been extensively studied for their broad range of biological activities. Their importance in drug development is underscored by their structural versatility, which allows for a variety of pharmacological properties. These compounds have shown potential in developing treatments with anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Studies have highlighted their role in addressing neglected diseases and the need for new drugs to combat antibiotic-resistant bacteria (Ferreira et al., 2013; Parchenko, 2019).
Material Science Applications
The application of triazole derivatives extends into material science, where their incorporation into polymeric materials has been explored. The development of proton-conducting membranes based on 1,2,4-triazole for fuel cell applications demonstrates the compound's utility in enhancing electrolyte membrane characteristics. These include improved film-forming ability, thermal stability, mechanical strength, and ionic conductivity under dry conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Environmental Applications
Triazole derivatives have also been identified for their role in environmental protection, particularly as corrosion inhibitors for various metals and alloys. These compounds, synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, offer non-toxic, environmentally friendly solutions for metal preservation. Their efficiency in preventing corrosion in acidic media showcases the environmental applications of 1,2,4-triazole derivatives, contributing to the sustainability of metal resources (Hrimla et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 enzymes .
Mode of Action
The interaction of 3-(1-methyl-1H-1H-1,2,4-triazol-3-yl)phenol It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 enzymes . This interaction could potentially alter the function of these enzymes, leading to various biochemical changes.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds, which could potentially influence their bioavailability .
Properties
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSAPEQEBHRNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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